(5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenoxy group, and a prop-2-enyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of the Dichlorophenoxy Group: This step involves the nucleophilic substitution of a halogenated phenol with an appropriate ethoxy derivative.
Formation of the Methylidene Group: This is typically done via a condensation reaction using an aldehyde or ketone.
Addition of the Prop-2-enyl Group: This can be introduced through a coupling reaction, such as a Heck reaction, using a suitable alkene and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the structure can be reduced to form saturated derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield fully saturated thiazolidinone derivatives.
Scientific Research Applications
(5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials, such as polymers or coatings.
Biological Research: It can be used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium Chloride
- Domiphen Bromide
- Palladium(II) Acetate
- Bromomethyl Methyl Ether
Uniqueness
Compared to these similar compounds, (5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring and a dichlorophenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5Z)-5-[[3-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3S2/c1-2-8-24-20(25)19(29-21(24)28)12-14-4-3-5-16(11-14)26-9-10-27-18-7-6-15(22)13-17(18)23/h2-7,11-13H,1,8-10H2/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYXTDVOYOGVGX-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCCOC3=C(C=C(C=C3)Cl)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC(=CC=C2)OCCOC3=C(C=C(C=C3)Cl)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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